molecular formula C15H14F3N5O3S B6542310 N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1021263-36-4

N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B6542310
CAS No.: 1021263-36-4
M. Wt: 401.4 g/mol
InChI Key: PQYSCVALWXDNKU-UHFFFAOYSA-N
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Description

N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine core linked via an ethoxyethyl group to a 3-(trifluoromethyl)benzenesulfonamide moiety. The trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability, while the triazolopyridazine core may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O3S/c1-10-20-21-13-5-6-14(22-23(10)13)26-8-7-19-27(24,25)12-4-2-3-11(9-12)15(16,17)18/h2-6,9,19H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYSCVALWXDNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's chemical formula is C13H14F3N5O3SC_{13}H_{14}F_3N_5O_3S, with a molecular weight of approximately 359.35 g/mol. Its structure includes a trifluoromethyl group and a triazolo-pyridazine moiety, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. The triazolo-pyridazine derivatives have shown promising results in inhibiting c-Met kinase, which is often overexpressed in various cancers.

In Vitro Studies

Recent studies have demonstrated that derivatives of triazolo-pyridazine exhibit significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance:

  • Compound 12e : Exhibited IC50 values of 1.06 µM against A549, 1.23 µM against MCF-7, and 2.73 µM against HeLa cells .
  • Mechanism : Induces apoptosis and cell cycle arrest in the G0/G1 phase, which contributes to its anticancer efficacy .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives using the MTT assay. The results indicated that most compounds exhibited moderate to significant cytotoxicity with IC50 values less than 10 µM .
    CompoundCell LineIC50 (µM)
    12eA5491.06 ± 0.16
    12eMCF-71.23 ± 0.18
    12eHeLa2.73 ± 0.33
  • Kinase Inhibition : Inhibition studies revealed that the compound effectively inhibits c-Met kinase with an IC50 value comparable to established inhibitors like Foretinib .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the triazolo-pyridazine scaffold significantly influence biological activity. For example, halogen substitutions on the benzene ring were found to modulate the cytotoxic effects without drastically altering the compound's overall efficacy .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Modifications and Substituent Analysis

The target compound shares structural similarities with two analogs:

  • 3-Fluoro-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide (): This analog replaces the trifluoromethyl group with a single fluorine atom at the benzenesulfonamide’s 3-position. The fluorine’s smaller size and higher electronegativity may reduce steric hindrance but offer weaker lipophilicity compared to -CF₃ .
  • N-[2-(6-{[2-(Mesitylamino)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide (): This compound introduces a mesitylamino-thioether side chain and a 4-methylbenzamide group, diverging significantly from the target’s ethoxyethyl linker and sulfonamide terminus. The thioether linkage in may confer lower metabolic stability due to susceptibility to oxidation compared to the target’s ether linkage .

Linker and Functional Group Variations

Compound Key Structural Features Implications
Target Compound Ethoxyethyl linker, 3-(trifluoromethyl)benzenesulfonamide Enhanced lipophilicity (LogP ~3.5*), potential for prolonged half-life
3-Fluoro analog () Phenyl linker, 3-fluorobenzenesulfonamide Reduced steric bulk (LogP ~2.8*), possible improved solubility in polar media
Mesitylamino derivative () Thioether linker, mesitylamino group, 4-methylbenzamide High steric hindrance (LogP ~4.2*), risk of metabolic oxidation

*Estimated LogP values based on substituent contributions.

Pharmacological and Physicochemical Implications

Binding Affinity and Selectivity

The trifluoromethyl group in the target compound likely improves binding to hydrophobic pockets in target proteins compared to the smaller fluorine in . However, the phenyl linker in may allow better conformational flexibility for interactions with shallow binding sites.

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